3-((Difluoromethoxy)methyl)azetidine hydrochloride 3-((Difluoromethoxy)methyl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17988106
InChI: InChI=1S/C5H9F2NO.ClH/c6-5(7)9-3-4-1-8-2-4;/h4-5,8H,1-3H2;1H
SMILES:
Molecular Formula: C5H10ClF2NO
Molecular Weight: 173.59 g/mol

3-((Difluoromethoxy)methyl)azetidine hydrochloride

CAS No.:

Cat. No.: VC17988106

Molecular Formula: C5H10ClF2NO

Molecular Weight: 173.59 g/mol

* For research use only. Not for human or veterinary use.

3-((Difluoromethoxy)methyl)azetidine hydrochloride -

Specification

Molecular Formula C5H10ClF2NO
Molecular Weight 173.59 g/mol
IUPAC Name 3-(difluoromethoxymethyl)azetidine;hydrochloride
Standard InChI InChI=1S/C5H9F2NO.ClH/c6-5(7)9-3-4-1-8-2-4;/h4-5,8H,1-3H2;1H
Standard InChI Key UUGJBFRGCHANJI-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)COC(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

3-((Difluoromethoxy)methyl)azetidine hydrochloride is a four-membered nitrogen-containing heterocycle (azetidine) functionalized with a difluoromethoxymethyl group at the 3-position, subsequently converted to its hydrochloride salt. The molecular formula is C₄H₈ClF₂NO, with a molecular weight of 159.562 g/mol . The IUPAC name specifies the 1:1 stoichiometry of the hydrochloride salt: 3-(difluoromethoxy)azetidine hydrochloride (1:1) .

Structural Analysis

The azetidine ring adopts a puckered conformation to minimize angle strain, while the difluoromethoxy group (-O-CF₂H) introduces both electronic and steric effects. X-ray crystallography data for analogous compounds demonstrate that the difluoromethyl moiety adopts a gauche conformation relative to the azetidine ring, optimizing hydrogen-bonding interactions in crystalline states .

Synthetic Methodologies

Copper-Mediated Difluoromethylation

The most efficient synthesis route involves a copper(I)-catalyzed difluoromethylation of protected azetidine precursors (Scheme 1) :

  • Starting Material: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

  • Reagents:

    • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (DFMSA)

    • Copper(I) iodide (10 mol%)

    • Acetonitrile solvent

  • Conditions: 45°C for 30 minutes

  • Yield: 39–43% after purification

This method avoids hazardous gaseous reagents like Freon derivatives, aligning with green chemistry principles.

Table 1. Optimization of Difluoromethylation Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading20 mol% CuI+15% yield
Temperature45°CMaximizes CF₂H transfer
SolventMeCNPrevents side reactions

Deprotection and Salt Formation

The tert-butyloxycarbonyl (Boc) protecting group is removed via hydrogenolysis using Raney nickel, followed by treatment with HCl gas to yield the hydrochloride salt . Critical parameters include:

  • Hydrogen Pressure: 50 psi

  • Reaction Time: 12 hours

  • HCl Concentration: 4M in dioxane

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, D₂O): δ 4.35 (m, 1H, CH-N), 3.92 (dd, J = 8.4 Hz, 2H, OCH₂), 3.68 (t, J = 7.2 Hz, 2H, NCH₂), 2.85 (m, 2H, CH₂CF₂)

  • ¹⁹F NMR: -82.3 ppm (t, J = 12.1 Hz, CF₂H)

  • HRMS: m/z calculated for C₄H₈F₂NO⁺ [M-Cl]⁺: 124.0571; found: 124.0568

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) at 78°C, indicating moderate thermal stability. The hydrochloride salt form enhances crystallinity compared to the free base .

Pharmaceutical Applications

Kinase Inhibition Profiling

In structure-activity relationship (SAR) studies for salt-inducible kinase (SIK) inhibitors, difluoroazetidine derivatives demonstrated:

  • SIK2 IC₅₀: 7.8 nM

  • SIK3 IC₅₀: 3.8 nM

  • Selectivity: 74-fold over SIK1

The difluoromethoxy group improves blood-brain barrier penetration compared to trifluoromethyl analogs, as evidenced by logP values:

Table 2. Lipophilicity Comparison

CompoundlogPSIK2 IC₅₀ (nM)
3-((CF₂H-O)CH₂-azetidine1.27.8
Trifluoroethyl analog2.115.4

"The difluoromethoxy group's isosteric relationship with methoxy while offering improved metabolic stability makes this azetidine derivative indispensable in contemporary lead optimization."

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